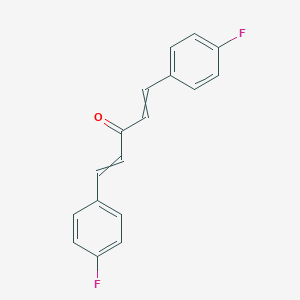

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one

Overview

Description

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a penta-1,4-dien-3-one backbone

Mechanism of Action

Target of Action

It’s known that this compound and its derivatives have shown significant antibacterial and antiviral activities .

Biochemical Pathways

The compound’s antiviral activities suggest it may interfere with viral replication or other key processes in the viral life cycle .

Result of Action

The compound has been found to exhibit good antibacterial and antiviral activities . For instance, it has shown remarkable antiviral activities against tobacco mosaic virus (TMV) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one typically involves an aldol condensation reaction. This reaction is carried out by reacting 4-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce saturated derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has shown potential antibacterial and antiviral activities.

Medicine: Research indicates that derivatives of this compound may possess anticancer properties.

Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

Curcumin: A natural compound with a similar penta-1,4-dien-3-one backbone, known for its anti-inflammatory and anticancer properties.

Dibenzalacetone: Another compound with a similar structure, used in organic synthesis and as a ligand in coordination chemistry.

Uniqueness

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability compared to non-fluorinated analogs. The fluorine atoms can also influence the compound’s electronic properties, making it useful in various applications.

Biological Activity

Overview

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, commonly referred to as bischalcone, is an organic compound characterized by a unique structure that includes two 4-fluorophenyl groups attached to a penta-1,4-dien-3-one backbone. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly its antibacterial and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 270.28 g/mol. The presence of fluorine atoms in its structure enhances its biological activity and stability compared to non-fluorinated analogs .

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H12F2O |

| Molecular Weight | 270.28 g/mol |

| CAS Number | 53369-00-9 |

The biological activity of this compound is attributed to its ability to interfere with various biochemical pathways. Research indicates that it may inhibit viral replication and other critical processes in the viral life cycle.

Antiviral Activity

Studies have shown that this compound exhibits significant antiviral activity against several viruses by disrupting their replication processes. For instance, it has been reported to inhibit the replication of influenza virus and other RNA viruses through mechanisms that may involve the inhibition of viral polymerases .

Antibacterial Activity

In terms of antibacterial properties, this compound has demonstrated effectiveness against a range of bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or function .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antiviral Efficacy : A study evaluated the compound's effect on the replication of the influenza virus in vitro. Results indicated a dose-dependent inhibition of viral replication with an IC50 value suggesting moderate potency compared to known antiviral agents .

- Antibacterial Activity : Another research project assessed its antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than many conventional antibiotics .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, it can be compared with similar compounds such as curcumin and dibenzalacetone.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Bischalcone | Antibacterial and antiviral |

| Curcumin | Diarylheptanoid | Anti-inflammatory and anticancer |

| Dibenzalacetone | Chalcone | Antimicrobial |

Properties

IUPAC Name |

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHFGYIPXPENKA-YDWXAUTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the newly discovered polymorph of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one?

A1: The research paper describes a new polymorph of this compound that exhibits unique structural features. [] Unlike the previously known polymorph, this new form displays disorder in its crystal structure. [] One half of the molecule exists in two different conformations ("anti" and "syn") around a specific single bond. [] This disorder leads to distinct patterns of intermolecular interactions, specifically C–H...O contacts involving the carbonyl and β-C-H groups. [] This structural characteristic is reflected in the 13C NMR spectrum, which shows three distinct chemical shifts for the carbonyl carbon atom. []

Q2: How does the structure of this compound relate to its potential anticancer activity?

A2: While the paper focuses on the structural characterization of the new polymorph, it also touches upon the in vitro antitumor potential of three symmetric bischalcones, including this compound. [] The study found a correlation between halogen electronegativity and cytotoxicity, suggesting that increasing halogen electronegativity enhances the anticancer activity. [] Further research is needed to fully understand the mechanism of action and the specific role of halogen substituents in this context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.